1-(Ethoxymethyl)-4-fluorobenzene
Overview
Description
1-(Ethoxymethyl)-4-fluorobenzene is an organic compound characterized by the presence of an ethoxymethyl group attached to a benzene ring substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethoxymethyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl alcohol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction, and automated systems ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxymethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The ethoxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atom can be replaced with a hydrogen atom through catalytic hydrogenation.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products:
- Oxidation yields carboxylic acid derivatives.
- Reduction produces 1-(Ethoxymethyl)benzene.
- Substitution results in various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Ethoxymethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Ethoxymethyl)-4-fluorobenzene exerts its effects depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the fluorine atom’s electron-withdrawing nature makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the benzene ring.
Comparison with Similar Compounds
1-(Methoxymethyl)-4-fluorobenzene: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
1-(Ethoxymethyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 1-(Ethoxymethyl)-4-fluorobenzene is unique due to the presence of both an ethoxymethyl group and a fluorine atom, which impart distinct chemical properties. The fluorine atom’s high electronegativity and the ethoxymethyl group’s electron-donating nature create a unique balance of reactivity and stability, making this compound valuable in various synthetic applications.
Properties
IUPAC Name |
1-(ethoxymethyl)-4-fluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKACQRAHJPTQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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